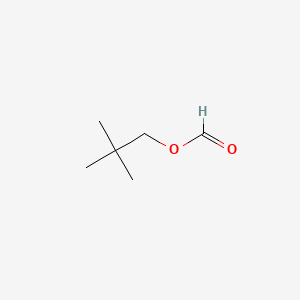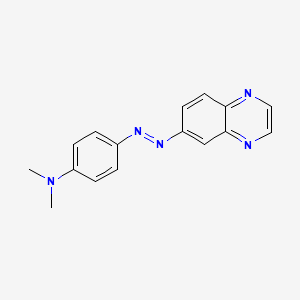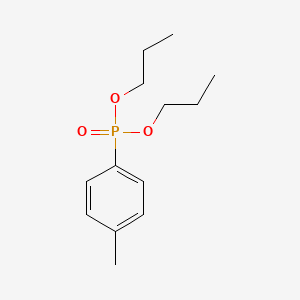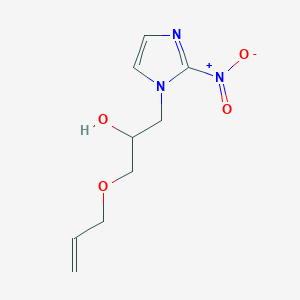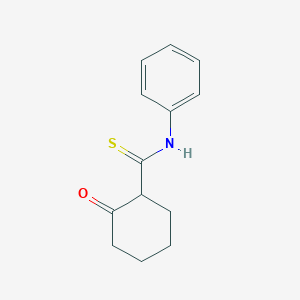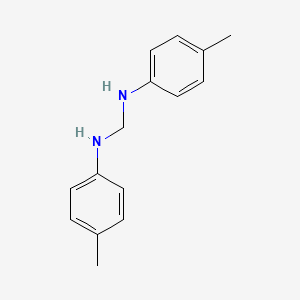
3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione: is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cyclobutene ring with two tert-butylamino groups attached at the 3 and 4 positions, and two carbonyl groups at the 1 and 2 positions. Its molecular formula is C12H20N2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Cyclobutene-1,2-dione+2tert-butylamine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tert-butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
3,4-Dianilinocyclobut-3-ene-1,2-dione: This compound has phenylamino groups instead of tert-butylamino groups.
3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione: This compound features benzylamino groups.
Uniqueness: 3,4-Bis(tert-butylamino)cyclobut-3-ene-1,2-dione is unique due to the presence of tert-butylamino groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
21647-16-5 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
3,4-bis(tert-butylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)13-7-8(10(16)9(7)15)14-12(4,5)6/h13-14H,1-6H3 |
InChI-Schlüssel |
ITNLSWLRFRBZTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=C(C(=O)C1=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
